molecular formula C14H19N5O2 B13340909 tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate

Cat. No.: B13340909
M. Wt: 289.33 g/mol
InChI Key: LGBFZLQVOVBMKO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate: is a compound that features a tert-butyl group attached to a pyrrolidine ring, which is further connected to a purine moiety

Preparation Methods

The synthesis of tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with purine derivatives under specific conditions to yield the final product .

For industrial production, the process may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dichloromethane and reagents such as Dess-Martin periodinane for oxidation steps .

Chemical Reactions Analysis

tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like Dess-Martin periodinane.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Reacting with nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include dichloromethane as a solvent and temperature control to optimize reaction rates and yields. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(9H-purin-9-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

  • tert-Butyl (3R)-3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)pyrrolidine-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl 3-purin-9-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)18-5-4-10(7-18)19-9-17-11-6-15-8-16-12(11)19/h6,8-10H,4-5,7H2,1-3H3

InChI Key

LGBFZLQVOVBMKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=CN=CN=C32

Origin of Product

United States

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